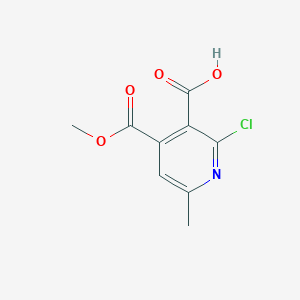![molecular formula C15H15ClN2O B14409488 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 87086-88-2](/img/structure/B14409488.png)
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes a chlorinated aromatic ring and a cyclohexadienone moiety, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-chloro-2-methylphenylhydrazine with 3,5-dimethylcyclohexane-1,2-dione. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s chlorinated aromatic ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar compounds to 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one include other hydrazones and aromatic ketones. Some examples are:
4-Chloro-2-methylphenylhydrazone: Similar structure but lacks the cyclohexadienone moiety.
3,5-Dimethylcyclohexane-1,2-dione hydrazone: Similar structure but lacks the chlorinated aromatic ring. The uniqueness of this compound lies in its combination of a chlorinated aromatic ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87086-88-2 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-12(16)4-5-14(9)17-18-15-10(2)7-13(19)8-11(15)3/h4-8,19H,1-3H3 |
InChI Key |
XCXQPCCXRLLLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)Cl)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
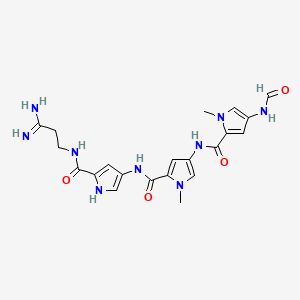
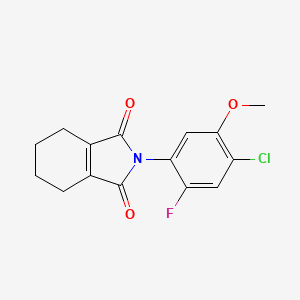
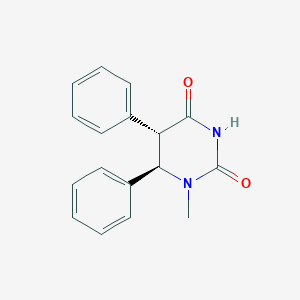
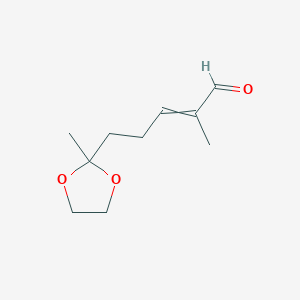
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
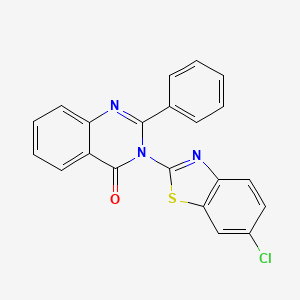
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
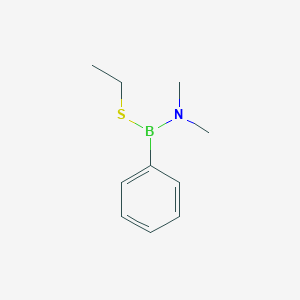
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
